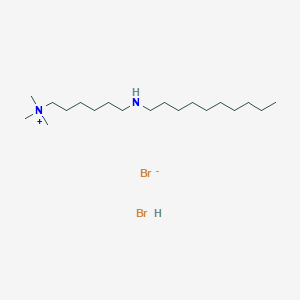
6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide is a chemical compound known for its role as an impurity in Colesevelam, a medication used to reduce elevated low-density lipoprotein (LDL) cholesterol in patients with primary hyperlipidemia and to improve glycemic control in patients with type 2 diabetes . This compound is characterized by its unique structure, which includes a decylamino group and a trimethylammonium group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide typically involves the reaction of a decylamine derivative with a trimethylammonium compound under controlled conditions. The reaction is carried out in the presence of hydrobromic acid to facilitate the formation of the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrobromic acid, bromine, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield different brominated organic compounds .
科学的研究の応用
6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an impurity marker in the production of Colesevelam.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide involves its interaction with biological molecules, particularly in the context of its role as an impurity in Colesevelam. The compound may interact with cellular membranes and proteins, influencing their function and activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect lipid metabolism and glycemic control pathways .
類似化合物との比較
Similar Compounds
Colesevelam: The primary compound in which 6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide is found as an impurity.
Other Quaternary Ammonium Compounds: Similar in structure and function, these compounds also possess a trimethylammonium group and are used in various chemical and biological applications.
Uniqueness
This compound is unique due to its specific structure, which includes a decylamino group and a trimethylammonium group. This structure imparts distinct chemical and biological properties, making it valuable in specific research and industrial applications .
特性
分子式 |
C19H44Br2N2 |
|---|---|
分子量 |
460.4 g/mol |
IUPAC名 |
6-(decylamino)hexyl-trimethylazanium;bromide;hydrobromide |
InChI |
InChI=1S/C19H43N2.2BrH/c1-5-6-7-8-9-10-11-14-17-20-18-15-12-13-16-19-21(2,3)4;;/h20H,5-19H2,1-4H3;2*1H/q+1;;/p-1 |
InChIキー |
QZSDFHUIVGPKIS-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCNCCCCCC[N+](C)(C)C.Br.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


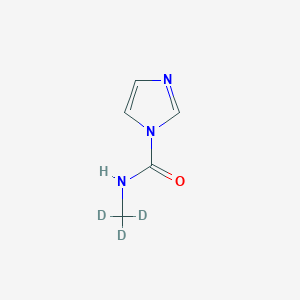
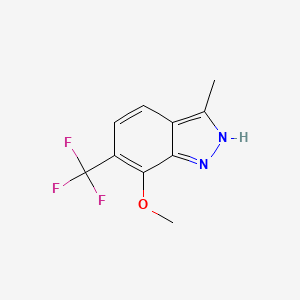

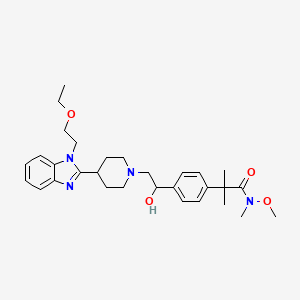
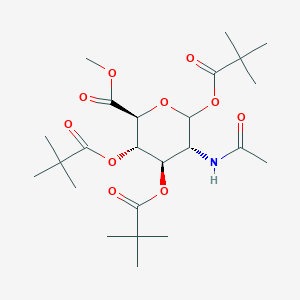
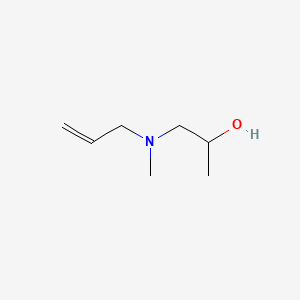
![5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt](/img/structure/B13837667.png)

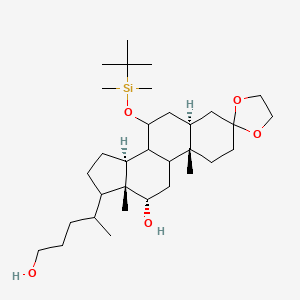
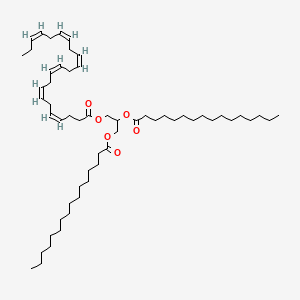
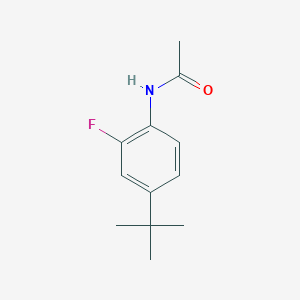

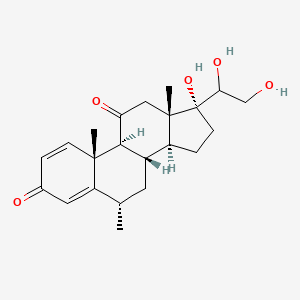
![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)
